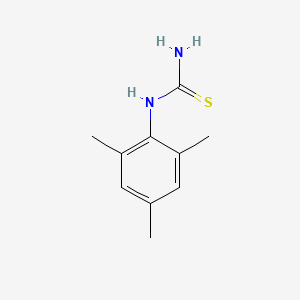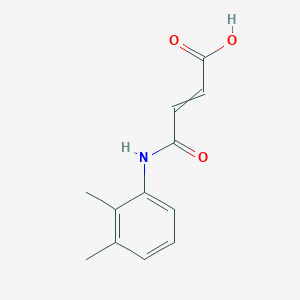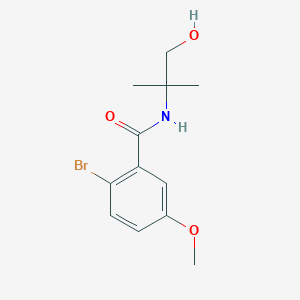
4-(4-甲氧基苯基)嘧啶-2-胺
描述
4-(4-Methoxyphenyl)pyrimidin-2-amine is an organic compound with the molecular formula C11H11N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
科学研究应用
4-(4-Methoxyphenyl)pyrimidin-2-amine has several scientific research applications:
作用机制
Target of Action
The primary targets of 4-(4-Methoxyphenyl)pyrimidin-2-amine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . It also shows inhibitory effects against Aurora kinase A (AURKA), a protein that plays a crucial role in cell division .
Mode of Action
4-(4-Methoxyphenyl)pyrimidin-2-amine interacts with its targets by inhibiting their expression and activities . In the case of AURKA, it selectively inhibits its activity, leading to reduced phosphorylation of AURKA at Thr283 .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation and cell division. By inhibiting the inflammatory mediators, it can potentially downregulate the inflammatory response . In terms of cell division, the inhibition of AURKA disrupts the normal cell cycle, particularly affecting the transition from the G2 phase to the M phase .
Pharmacokinetics
Its degree of lipophilicity, which is the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
The inhibition of inflammatory mediators by 4-(4-Methoxyphenyl)pyrimidin-2-amine can lead to potent anti-inflammatory effects . In terms of its anticancer properties, it reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in certain cancer cells .
Action Environment
The action, efficacy, and stability of 4-(4-Methoxyphenyl)pyrimidin-2-amine can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability . Furthermore, its efficacy can be affected by the presence of other substances in the environment, such as other drugs or biochemical compounds.
生化分析
Biochemical Properties
4-(4-Methoxyphenyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as Aurora kinase A (AURKA), which is involved in cell cycle regulation. The compound inhibits AURKA activity, leading to reduced phosphorylation of AURKA at Thr283 in human colon cancer cells . This inhibition results in the accumulation of cells in the G2/M phase of the cell cycle and triggers caspase-mediated apoptotic cell death .
Cellular Effects
The effects of 4-(4-Methoxyphenyl)pyrimidin-2-amine on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis . This compound also influences cell signaling pathways, such as the NF-kB inflammatory pathway, by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . Additionally, it affects gene expression by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Molecular Mechanism
At the molecular level, 4-(4-Methoxyphenyl)pyrimidin-2-amine exerts its effects through various binding interactions and enzyme inhibition. It binds to the colchicine site of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest and apoptosis in cancer cells. The compound also inhibits Aurora kinase A (AURKA) by binding to its active site, reducing its phosphorylation activity . Furthermore, it inhibits the NF-kB inflammatory pathway by interacting with active residues of ATF4 and NF-kB proteins, thereby reducing inflammation and promoting neuroprotection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Methoxyphenyl)pyrimidin-2-amine have been observed to change over timeIn vitro studies have shown that the compound maintains its inhibitory effects on tubulin polymerization and AURKA activity over extended periods . The long-term effects on cellular function and potential degradation products in in vivo studies remain to be fully elucidated.
Dosage Effects in Animal Models
The effects of 4-(4-Methoxyphenyl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and neuroprotective properties without noticeable toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
4-(4-Methoxyphenyl)pyrimidin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux. The compound is metabolized through pathways involving cytochrome P450 enzymes, particularly CYP1A2, which it inhibits . This inhibition can affect the metabolism of other drugs and endogenous compounds, highlighting the need for careful consideration of potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 4-(4-Methoxyphenyl)pyrimidin-2-amine within cells and tissues are mediated by various transporters and binding proteins. The compound exhibits high gastrointestinal absorption and blood-brain barrier permeability, indicating its potential for systemic distribution . It is not a substrate for P-glycoprotein (P-gp), which suggests that it may avoid efflux mechanisms that limit the bioavailability of certain drugs
Subcellular Localization
The subcellular localization of 4-(4-Methoxyphenyl)pyrimidin-2-amine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. It has been observed to localize within the cytoplasm, where it interacts with tubulin and other cytoskeletal components . Additionally, its interactions with AURKA and NF-kB proteins suggest its presence in the nucleus and involvement in nuclear signaling pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)pyrimidin-2-amine typically involves the reaction of 4-methoxybenzaldehyde with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrimidine ring .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity .
化学反应分析
Types of Reactions
4-(4-Methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-(4-hydroxyphenyl)pyrimidin-2-amine .
相似化合物的比较
Similar Compounds
- 4-(4-Hydroxyphenyl)pyrimidin-2-amine
- 4-(4-Chlorophenyl)pyrimidin-2-amine
- 4-(4-Nitrophenyl)pyrimidin-2-amine
Uniqueness
4-(4-Methoxyphenyl)pyrimidin-2-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
属性
IUPAC Name |
4-(4-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSMJZASRNAUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370693 | |
| Record name | 4-(4-methoxyphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99844-02-7 | |
| Record name | 4-(4-methoxyphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)

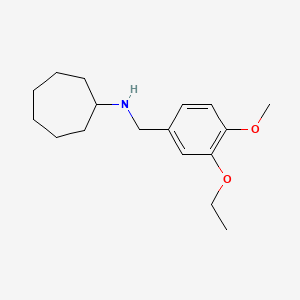
![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)
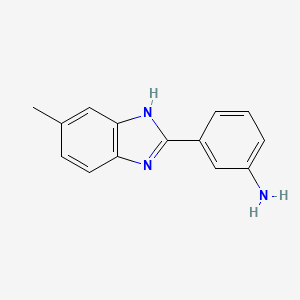
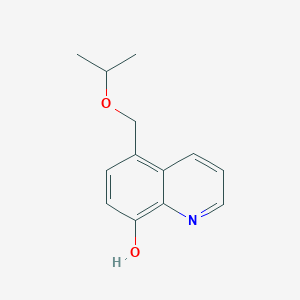
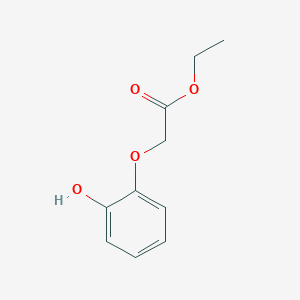
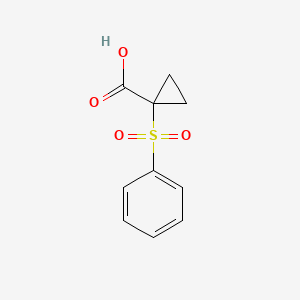

![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)

